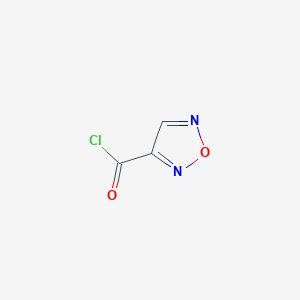![molecular formula C11H21NO B1433403 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol CAS No. 1394666-83-1](/img/structure/B1433403.png)
1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
Vue d'ensemble
Description
1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol has several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It also has a sedative effect on the central nervous system, which makes it a potential candidate for the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is its potential use in medicinal chemistry. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. One of the potential areas of research is the development of new synthetic routes that can simplify the synthesis process. Another area of research is the investigation of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
In conclusion, 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a chemical compound with potential applications in various fields of scientific research. Its complex synthesis process, anticonvulsant and analgesic properties, sedative effect, and potential use in medicinal chemistry make it a promising candidate for future research and development.
Applications De Recherche Scientifique
1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol has potential applications in various fields of scientific research. One of the significant areas where this compound can be used is in medicinal chemistry. It has been found to possess anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
Propriétés
IUPAC Name |
1-[(3-methylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10-4-2-7-12(8-10)9-11(13)5-3-6-11/h10,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOKSWCHFTVDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



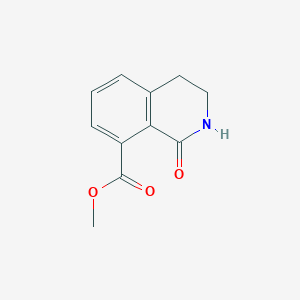

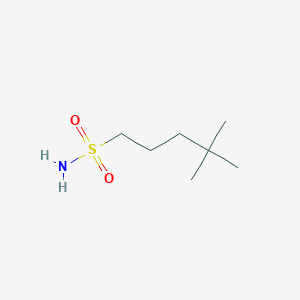
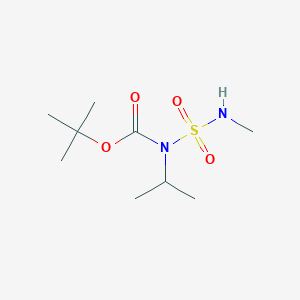
![7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1433328.png)
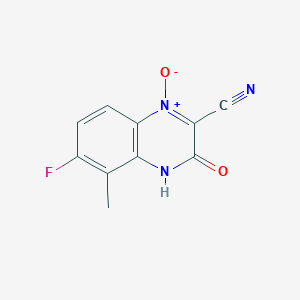
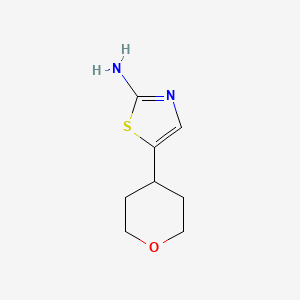

![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)
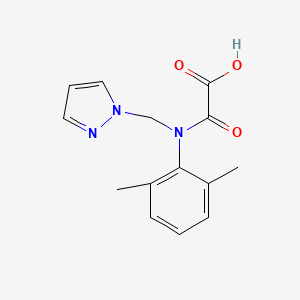
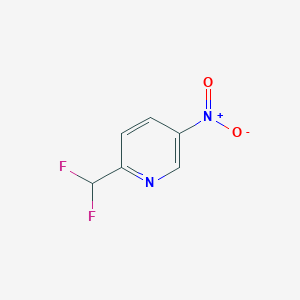
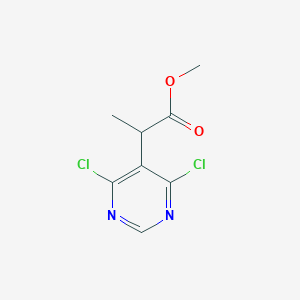
![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)
